
7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O3 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 838899-57-3, is a purine derivative with potential therapeutic applications. This compound features a complex structure that includes a chlorobenzyl group and a morpholino moiety, which are critical for its biological activity. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
The compound's biological activity is primarily attributed to its interaction with various molecular targets within the cell. It is suggested that it may act as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4 enzymes which are involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, the compound could enhance cAMP signaling pathways, leading to various physiological effects such as anti-inflammatory responses and modulation of immune functions .
Pharmacological Effects
- Anti-inflammatory Activity : PDE4 inhibitors are known for their anti-inflammatory properties. Studies indicate that compounds similar to this compound can reduce inflammation in models of asthma and other inflammatory diseases by decreasing leukocyte activation and cytokine production .
- Potential Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. The ability to enhance cAMP levels might contribute to the inhibition of tumor growth and metastasis .
Study on PDE4 Inhibition
A study demonstrated that compounds structurally related to this compound showed significant inhibitory activity against PDE4 enzymes. The reported IC50 values ranged from 94 nM to 550 nM depending on the specific analog tested. This highlights the potential of this compound as a therapeutic agent for conditions characterized by excessive inflammation .
In Vivo Efficacy in Asthma Models
In vivo studies using ovalbumin-induced asthmatic mice revealed that similar PDE4 inhibitors significantly reduced airway hyperreactivity and eosinophilic inflammation. These findings suggest that this compound could be beneficial in treating asthma and other allergic conditions .
Data Summary
Property | Details |
---|---|
Molecular Formula | C20H24ClN5O3 |
Molecular Weight | 417.89 g/mol |
CAS Number | 838899-57-3 |
Mechanism of Action | PDE4 inhibition |
IC50 Range (PDE4 Inhibition) | 94 nM - 550 nM |
Therapeutic Applications | Anti-inflammatory, potential anticancer |
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its interactions with various biological targets:
Toll-Like Receptor Modulation
Research indicates that derivatives of this compound can act as antagonists of Toll-like receptors (TLR7/8), which are crucial in the immune response. Compounds that inhibit TLRs can potentially reduce inflammation and modulate immune responses in autoimmune diseases and cancer therapies .
Kinase Inhibition
Studies have shown that the compound can inhibit specific kinases involved in cancer cell proliferation. For instance, modifications to the morpholine moiety enhance the compound's ability to inhibit TAK1 kinase, which is implicated in multiple myeloma and other malignancies .
Applications in Drug Development
The unique structure of 7-(3-chlorobenzyl)-8-((2,6-dimethylmorpholino)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione positions it as a valuable scaffold for drug design:
Anticancer Agents
Due to its kinase inhibitory properties, this compound is being explored as a lead candidate for developing anticancer drugs targeting specific signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Agents
By modulating TLR pathways, the compound may serve as a basis for developing new anti-inflammatory drugs that can treat conditions like rheumatoid arthritis or systemic lupus erythematosus.
Case Studies
Several studies highlight the efficacy of this compound in preclinical models:
Case Study 1: TLR Modulation
In a study examining the effects of TLR antagonists on autoimmune diseases, researchers found that analogs of this compound significantly reduced cytokine production in vitro and improved symptoms in animal models of lupus .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The results demonstrated potent inhibition of cell proliferation and induction of apoptosis in multiple myeloma cells when treated with this purine derivative .
Comparative Analysis with Other Compounds
To better understand the potential of this compound, a comparison with similar compounds is essential:
Eigenschaften
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3/c1-12-8-25(9-13(2)29-12)11-16-22-18-17(19(27)23-20(28)24(18)3)26(16)10-14-5-4-6-15(21)7-14/h4-7,12-13H,8-11H2,1-3H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVUYDJXTWBOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.